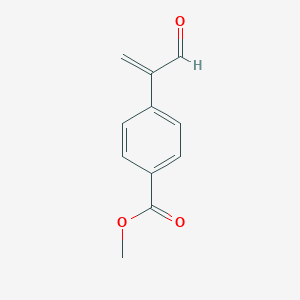
Benzoic acid, 4-(1-formylethenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(1-formylethenyl)-, methyl ester: is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core with a 4-(1-formylethenyl) substituent and a methyl ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(1-formylethenyl)-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid derivatives with appropriate aldehydes under specific reaction conditions. For instance, the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can facilitate the reaction . The reaction typically involves reflux conditions in water for about 45 minutes, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Benzoic acid, 4-(1-formylethenyl)-, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the formylethenyl and methyl ester functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the formylethenyl group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the formylethenyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid core, facilitated by reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, benzoic acid, 4-(1-formylethenyl)-, methyl ester is used as a precursor for the synthesis of various heterocyclic compounds.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It has been studied for its antimicrobial, antifungal, and anticancer activities. Researchers are exploring its use in developing new pharmaceuticals and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other chemical intermediates. Its unique chemical properties make it valuable in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(1-formylethenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The formylethenyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory pathways .
Comparación Con Compuestos Similares
Benzoic acid, 4-formyl-: This compound has a similar structure but lacks the methyl ester group.
Benzoic acid, 4-(1-hydroxyethenyl)-, methyl ester: This compound has a hydroxyl group instead of a formyl group.
Uniqueness: Benzoic acid, 4-(1-formylethenyl)-, methyl ester is unique due to the presence of both the formylethenyl and methyl ester functional groups. These groups confer distinct chemical properties, making it valuable for specific applications in chemistry, biology, and industry .
Propiedades
Fórmula molecular |
C11H10O3 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
methyl 4-(3-oxoprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C11H10O3/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-7H,1H2,2H3 |
Clave InChI |
XJVQIJNIKOFVDF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




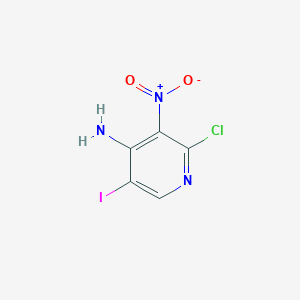

![7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B15220525.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B15220527.png)
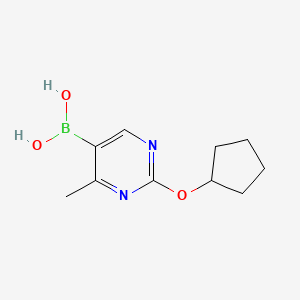



![tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B15220564.png)
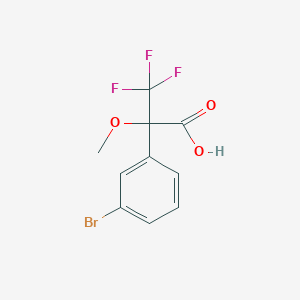
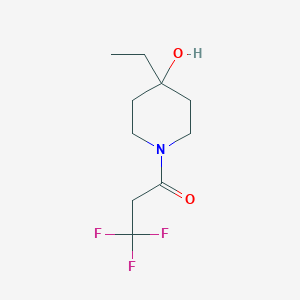
![3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15220580.png)
